REACTION_SMILES
|
[B:17]([F:18])([O-:21])[O:22][CH:19]=[CH2:20].[B:23]([F:24])([O-:25])[O-:26].[B:27]([F:28])([O-:29])[O-:30].[B:31]([F:32])([O-:33])[O-:34].[Br:1][c:2]1[cH:3][cH:4][cH:5][c:6]2[c:7]([Cl:16])[cH:8][c:9]([C:12]([F:13])([F:14])[F:15])[n:10][c:11]12.[CH3:42][CH2:43][N:44]([CH2:45][CH3:46])[CH2:47][CH3:48].[CH3:49][CH2:50][OH:51].[K+:35].[K+:36].[K+:37].[K+:38].[K+:39].[K+:40].[K+:41]>>[c:2]1([CH:19]=[CH2:20])[cH:3][cH:4][cH:5][c:6]2[c:7]([Cl:16])[cH:8][c:9]([C:12]([F:13])([F:14])[F:15])[n:10][c:11]12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C=COB([O-])F
|
Name
|
[O-]B([O-])F
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[O-]B([O-])F
|
Name
|
[O-]B([O-])F
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[O-]B([O-])F
|
Name
|
[O-]B([O-])F
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[O-]B([O-])F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
FC(F)(F)c1cc(Cl)c2cccc(Br)c2n1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Type
|
product
|
Smiles
|
C=Cc1cccc2c(Cl)cc(C(F)(F)F)nc12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |